molecular formula C16H26N4O B2558677 N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide CAS No. 1797973-49-9

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide

Cat. No.: B2558677
CAS No.: 1797973-49-9
M. Wt: 290.411
InChI Key: MJWMWSVGIFLUMN-UHFFFAOYSA-N
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Description

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a piperidine moiety and a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety may enhance binding affinity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide is unique due to the presence of the pivalamide group, which can influence its physicochemical properties and biological activity. This structural feature may enhance its stability, solubility, and ability to interact with specific molecular targets compared to similar compounds .

Properties

IUPAC Name

2,2-dimethyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-12-10-14(20-8-6-5-7-9-20)19-13(18-12)11-17-15(21)16(2,3)4/h10H,5-9,11H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWMWSVGIFLUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C(C)(C)C)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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